molecular formula C11H18N2O3 B13555717 Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13555717
M. Wt: 226.27 g/mol
InChI Key: OSQXQGAHKLQXJL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a cyanomethyl group, and a hydroxyl group attached to the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl bromoacetate with a suitable pyrrolidine derivative under basic conditions. The reaction typically proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The cyanomethyl group can be reduced to an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of esters or amides depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved may include inhibition of key enzymes in metabolic pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate
  • Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-2-carboxylate
  • Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-4-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-7-5-11(15,8-13)4-6-12/h15H,4-5,7-8H2,1-3H3

InChI Key

OSQXQGAHKLQXJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC#N)O

Origin of Product

United States

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